
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- is a chemical compound with the molecular formula C21H19NO4 and a molecular weight of 349.3799. This compound is known for its unique structure, which includes a quinoline moiety and a propenoic acid ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- typically involves the esterification of 2-Propenoic acid with 3-(3,4-dimethoxyphenyl)-2-methyl-8-quinolinol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce dihydroquinoline esters.
Scientific Research Applications
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- involves its interaction with specific molecular targets. The quinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making the compound useful in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-6-quinolinyl ester, (2E)-
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-7-quinolinyl ester, (2E)-
Uniqueness
Compared to similar compounds, 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, 2-methyl-8-quinolinyl ester, (2E)- is unique due to its specific substitution pattern on the quinoline ring. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
210890-81-6 |
|---|---|
Molecular Formula |
C21H19NO4 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H19NO4/c1-14-7-10-16-5-4-6-18(21(16)22-14)26-20(23)12-9-15-8-11-17(24-2)19(13-15)25-3/h4-13H,1-3H3/b12-9+ |
InChI Key |
CPHKRMYYWIZKOQ-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2OC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C=CC3=CC(=C(C=C3)OC)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


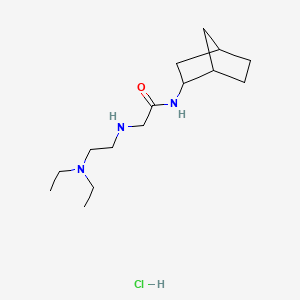
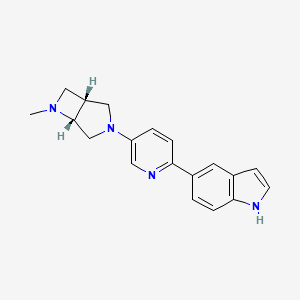

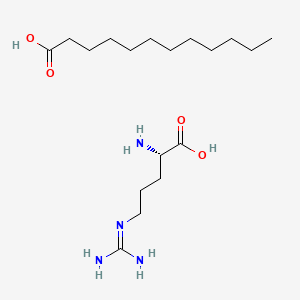
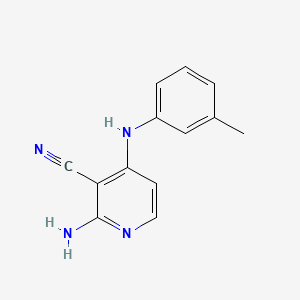
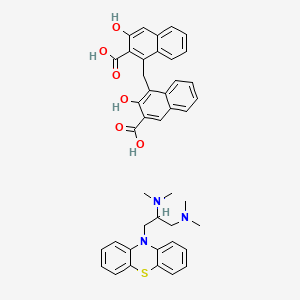

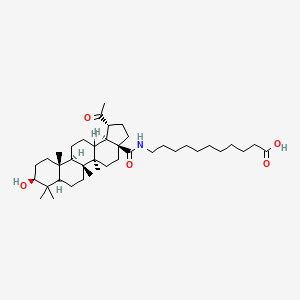
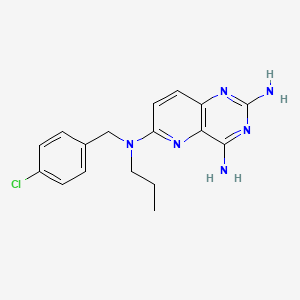
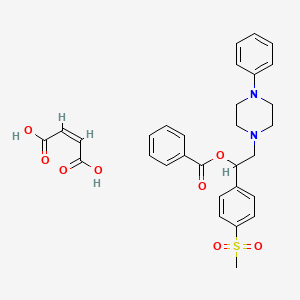
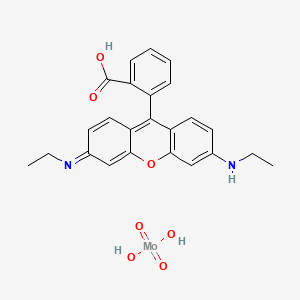
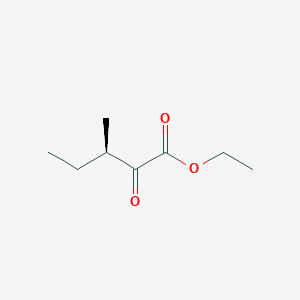
![1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol](/img/structure/B12725329.png)
![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
